molecular formula C14H13N5O2S B2776129 Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203011-40-8

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No.: B2776129
CAS No.: 1203011-40-8
M. Wt: 315.35
InChI Key: FZZJWZFPEBFPTB-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under reflux conditions.

    Fusion with Pyridazine: The triazole ring is then fused with a pyridazine ring through a nucleophilic substitution reaction.

    Thioester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro groups on the pyridine ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways.

    Receptor Binding: It binds to specific receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is unique due to its specific fusion of pyridine, triazole, and pyridazine rings, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-14-17-16-12-6-5-11(18-19(12)14)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZJWZFPEBFPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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